An In-depth Technical Guide to 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
An In-depth Technical Guide to 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind the synthetic and application-based protocols, providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective utilization. This guide also includes crucial safety, handling, and storage information to ensure safe laboratory practices.
Section 1: Chemical Identity and Properties
Accurate identification and understanding of a compound's properties are foundational to its successful application in research and development. 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a polysubstituted arylboronic acid, a class of compounds that has become indispensable in organic synthesis, particularly for the formation of carbon-carbon bonds. The strategic placement of the ethoxy, fluoro, and methoxy groups on the phenyl ring modulates the electronic properties and steric profile of the molecule, making it a valuable synthon for accessing complex molecular architectures.
The fluorine atom, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are of paramount importance in drug design.[1] The boronic acid moiety serves as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 2096334-14-2 | [BLDpharm][2] |
| IUPAC Name | (3-Ethoxy-2-fluoro-4-methoxyphenyl)boronic acid | [BLDpharm][2] |
| Molecular Formula | C9H12BFO3 | Calculated |
| Molecular Weight | 198.00 g/mol | Calculated |
| Appearance | Off-white to white powder/solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Note: Physicochemical properties such as melting point, solubility, and pKa are not consistently reported across public domains and should be determined empirically for specific lots.
Section 2: Synthesis and Mechanism
The synthesis of polysubstituted phenylboronic acids typically involves a directed ortho-metalation (DoM) strategy followed by quenching with a boron electrophile. This approach offers high regioselectivity, which is crucial when constructing complex aromatic systems. A plausible and commonly employed synthetic route starts from a readily available substituted anisole derivative.
The causality behind this experimental design lies in the ability of the methoxy group to direct the deprotonation to the adjacent ortho position via coordination with the strong base (n-butyllithium). The subsequent introduction of the ethoxy group and then the boronic acid function in a stepwise manner allows for precise control over the substitution pattern.
2.1. Conceptual Synthesis Protocol
A general, well-established method for synthesizing similar arylboronic acids involves the following key steps, starting from a suitable precursor like 1-ethoxy-2-fluoro-4-methoxybenzene.[5]
-
Lithiation: The aromatic ring is deprotonated at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction is conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The directing groups on the ring guide the lithium to the desired position.
-
Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched by adding an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃).[5] This reaction must also be kept at low temperatures to ensure stability of the intermediate.
-
Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl). This acidic workup hydrolyzes the boronate ester intermediate to yield the final boronic acid product.[5]
-
Isolation and Purification: The crude product is typically isolated by extraction. Purification can be achieved through recrystallization or column chromatography to yield the pure 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid.
2.2. Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis.
Caption: Logical workflow for the synthesis of the target boronic acid.
Section 3: Applications in Suzuki-Miyaura Coupling
The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, typically between an sp²-hybridized organoboron species and an aryl, vinyl, or alkyl halide or triflate.[6] Its significance in drug discovery and development cannot be overstated, as it allows for the modular assembly of complex molecular scaffolds from simpler building blocks.[7]
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step.[8][9]
3.1. The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6]
-
Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the 3-ethoxy-2-fluoro-4-methoxyphenyl moiety) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
3.2. Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.3. Field-Proven Experimental Protocol
This protocol is a representative example for a small-scale Suzuki-Miyaura coupling reaction. Note: This is a general guideline and must be adapted and optimized for specific substrates and scales.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/H₂O (e.g., in a 4:1 ratio).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl compound.
Section 4: Analytical Characterization
Confirming the identity and purity of both the starting boronic acid and the final coupled product is critical. The primary analytical techniques used are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the ethoxy (triplet and quartet), methoxy (singlet), and aromatic protons, showing characteristic coupling patterns.
-
¹⁹F NMR will show a singlet corresponding to the single fluorine atom.
-
¹¹B NMR can be used to observe the boron center, which typically appears as a broad singlet.
-
¹³C NMR provides information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
Section 5: Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. Arylboronic acids, while generally stable, require specific handling procedures.
Table 2: Safety and Handling Protocols
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear safety glasses with side shields, a lab coat, and nitrile gloves. | Protects eyes and skin from irritation or accidental exposure.[11] |
| Handling | Handle in a well-ventilated area, preferably within a fume hood. Avoid creating dust. | Boronic acid powders can be respiratory irritants.[12] Inhalation should be minimized. |
| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and dark place.[4] Storage under an inert atmosphere (e.g., argon) is recommended. | Boronic acids can be susceptible to dehydration (forming anhydrides) and protodeboronation, especially when exposed to moisture, heat, or light.[13][14] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Avoids potential decomposition or vigorous reactions. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | Ensures environmental compliance and safety. |
Section 6: Conclusion
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is a highly valuable and versatile building block for organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively leverage this compound in the creation of novel and complex molecules. The principles and protocols outlined in this guide serve as a foundational resource for scientists engaged in cutting-edge chemical research.
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